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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
GC376 is a potent, dipeptidyl-based, broad-spectrum antiviral agent that has demonstrated

significant efficacy against a wide array of viruses, particularly coronaviruses. It functions as a

prodrug, converting to its active aldehyde form, GC373, which acts as a covalent inhibitor of

the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is

essential for viral replication, making it a prime target for antiviral therapeutics. This document

provides a comprehensive technical overview of GC376, detailing its chemical structure,

physicochemical properties, mechanism of action, in vitro efficacy, and key experimental

protocols relevant to its evaluation.

Chemical Structure and Properties
Structure and Prodrug Mechanism
GC376 is the bisulfite adduct of the active aldehyde compound, GC373.[1][2] This formulation

enhances the compound's stability and solubility. In an aqueous environment, such as upon

administration, GC376 readily converts to GC373, which is the active pharmacological agent.

[3][4] The aldehyde warhead of GC373 is crucial for its mechanism of action.

The chemical structure and conversion process are illustrated below.
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Figure 1: Prodrug conversion of GC376 to its active aldehyde form, GC373.

Physicochemical Properties
A summary of the key chemical and physical properties of GC376 is provided in Table 1.

Property Value Reference(s)

IUPAC Name

sodium (2S)-1-hydroxy-2-

[[(2S)-4-methyl-2-

(phenylmethoxycarbonylamino

)pentanoyl]amino]-3-(2-

oxopyrrolidin-3-yl)propane-1-

sulfonate

[2]

Molecular Formula C₂₁H₃₀N₃NaO₈S [2]

Molar Mass 507.53 g·mol⁻¹ [2]

CAS Number 1416992-39-6 [2]

Solubility

Soluble in DMSO and water.

For injection, often dissolved in

10% ethanol and 90% PEG-

400.

[5][6]

Appearance White to off-white solid N/A

Storage
Dry, dark at 0-4°C for short

term or -20°C for long term.
[6]
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Mechanism of Action
GC376 targets the main protease (Mpro or 3CLpro) of coronaviruses. Mpro is a cysteine

protease that is critical for the viral life cycle, as it cleaves the viral polyproteins (pp1a and

pp1ab) into functional non-structural proteins (nsps).[7][8] Inhibition of Mpro halts viral

replication.

The active form, GC373, is a peptidomimetic inhibitor that binds to the active site of Mpro. The

aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in

SARS-CoV-2 Mpro).[1][9] This reversible covalent interaction results in the formation of a

hemithioacetal, which effectively blocks the enzyme's catalytic activity.[1]
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Figure 2: Signaling pathway illustrating the inhibitory action of GC376 on viral replication.

Antiviral Activity
GC376 has demonstrated potent in vitro activity against a wide range of coronaviruses. The

half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀)

values are summarized in Table 2.

Virus Assay Type Cell Line EC₅₀ / IC₅₀ (µM) Reference(s)

SARS-CoV-2 Antiviral (CPE) Vero E6 0.70 [10]

SARS-CoV-2 Antiviral (Plaque) Vero E6 3.37 [8]

SARS-CoV-2 Mpro Inhibition N/A 0.89 [11]

FIPV Mpro Inhibition N/A Kᵢ = 0.0021 [3][4]

SARS-CoV Mpro Inhibition N/A Kᵢ = 0.020 [3][4]

HCoV-NL63 Antiviral (CPE) Caco-2 0.7013 N/A

TGEV Mpro Inhibition N/A 0.15 N/A

Compound Assay Type Cell Line CC₅₀ (µM) Reference(s)

GC376 Cytotoxicity Vero E6 >100 - >200 [12][13]

Key Experimental Methodologies
Mpro/3CLpro Inhibition Assay (FRET-Based)
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of

Mpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Methodology

Reagent Preparation:

Assay Buffer: 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[7]
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Enzyme Solution: Recombinant Mpro is diluted to a final concentration of 50 nM in assay

buffer.[3]

Substrate Solution: A FRET peptide substrate (e.g., Abz-SVTLQSG-Y(NO2)-R) is prepared

as a stock solution in DMSO and diluted in assay buffer to the desired concentration (e.g.,

40 µM).[3]

Inhibitor Solution: GC376 is serially diluted in DMSO and then further diluted in assay

buffer to achieve final concentrations typically ranging from 0.01 to 0.4 µM.[3]

Assay Procedure:

Add diluted GC376 solutions to the wells of a black 96-well microplate.

Add the 50 nM Mpro enzyme solution to each well.

Pre-incubate the plate for 10-30 minutes at 37°C to allow for inhibitor-enzyme binding.[3]

[7]

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

Immediately place the plate in a fluorescence plate reader.

Data Acquisition and Analysis:

Monitor the increase in fluorescence signal over time (e.g., for 7 minutes) at an excitation

wavelength of 320 nm and an emission wavelength of 420 nm.[3][4]

Calculate the initial reaction velocities from the linear portion of the progress curves.

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the

inhibitor concentration. The Kᵢ value can be determined from Lineweaver-Burk plots.[3]
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Figure 3: Experimental workflow for a FRET-based Mpro inhibition assay.

Antiviral Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the formation of viral

plaques, providing a quantitative measure of antiviral efficacy.

Methodology

Cell Preparation:
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Seed Vero E6 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate

overnight at 37°C with 5% CO₂ to form a confluent monolayer.[1]

Virus Infection and Treatment:

Aspirate the culture medium. Infect cells with SARS-CoV-2 at a Multiplicity of Infection

(MOI) calculated to yield 50-100 plaques per well.

Incubate for 1 hour at 37°C to allow for viral adsorption.[1]

Remove the virus inoculum and wash the cells once with PBS.

Add medium (DMEM with 2% FBS) containing serial dilutions of GC376 to the wells.

Include virus control (no compound) and cell control (no virus, no compound) wells.[1]

Overlay and Incubation:

Prepare a 1.6% low-melting-point agarose solution and mix it 1:1 with 2X DMEM (4%

FBS) to create a 0.8% agarose overlay.[1]

Carefully add the agarose overlay to each well.

Incubate plates for 48-72 hours at 37°C until plaques are visible in the virus control wells.

[1][10]

Fixation, Staining, and Analysis:

Fix the cells with 10% formaldehyde for at least 4 hours.[1]

Carefully remove the agarose plug.

Stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.[1]

Gently wash with water and allow to dry.

Count the number of plaques in each well. Calculate the percentage of plaque inhibition

relative to the virus control and determine the EC₅₀ value.[1]
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Pharmacokinetics
Pharmacokinetic studies, primarily conducted in cats for the treatment of Feline Infectious

Peritonitis (FIP), provide valuable insight into the in vivo behavior of GC376.

Parameter Administration Value / Observation Reference(s)

Dose Subcutaneous
15 mg/kg, every 12

hours.
[11][14]

Absorption Subcutaneous Rapidly absorbed. N/A

Clearance Oral

Oral administration

resulted in a

significantly increased

overall clearance rate

compared to

subcutaneous

injection.

[15]

Metabolism Oral

Oral GS441524

(another antiviral)

showed a slower rate

of metabolism

compared to oral

GC376.

[16]

Conclusion
GC376 is a well-characterized protease inhibitor with a clear, covalent mechanism of action

against the main protease of numerous coronaviruses. Its prodrug strategy enhances its

pharmaceutical properties, and it demonstrates potent in vitro efficacy with a high therapeutic

index. The established experimental protocols for evaluating its enzymatic inhibition and cell-

based antiviral activity are robust and reproducible. The data presented herein support GC376

as a significant lead candidate for the development of broad-spectrum antiviral therapies.

Further investigation into its pharmacokinetic properties across different species and

optimization of its formulation are critical next steps for its potential clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663312#gc376-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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